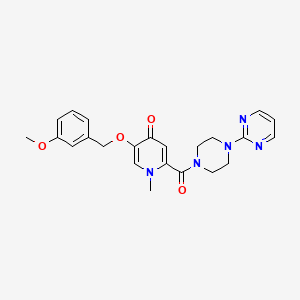

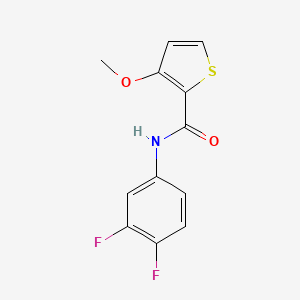

N-(3,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

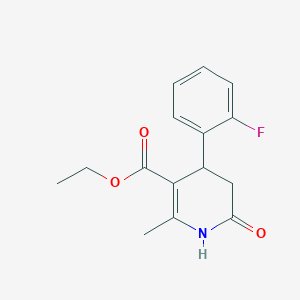

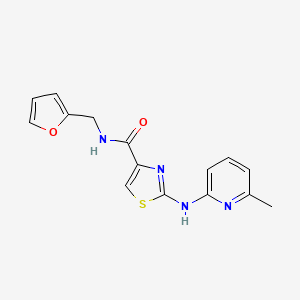

The synthesis of compounds similar to N-(3,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related pyrazole and benzimidazole derivatives utilizes 'one-pot' reductive cyclization techniques and nucleophilic substitution reactions, demonstrating the complex methodologies required to construct such molecules (Bhaskar et al., 2019).

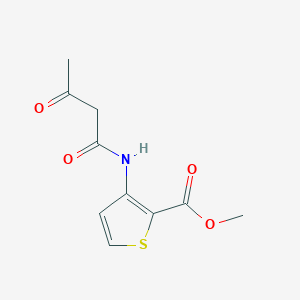

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide has been elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms in three-dimensional space. The structural analysis often highlights the presence of intramolecular hydrogen bonding and the geometric orientation of different functional groups, contributing to the compound's stability and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(3,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide derivatives encompasses a wide range of reactions, including nucleophilic substitution, addition reactions, and cyclization processes. These reactions are significantly influenced by the electron-withdrawing effects of the difluorophenyl groups and the electron-donating nature of the methoxy group, which can activate or deactivate the compound towards specific reagents or conditions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are crucial for understanding the behavior of N-(3,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide in different environments. These properties are dictated by the molecular structure, with factors like hydrogen bonding, molecular weight, and functional group distribution playing significant roles. For instance, related compounds exhibit thermal stability up to certain temperatures, which is essential for their application in high-temperature processes (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Gastrointestinal Research

N-(3,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide has been studied for its effects on gastrointestinal functions. The compound was found to stimulate gastric contractile activity and accelerate stomach emptying in animal models. The mechanism involves the activation of intramural cholinergic neurons responsible for modifying gastric motility. This research provides insight into its potential applications in treating gastrointestinal motility disorders (Jacoby & Brodie, 1967).

Neuropharmacology

In neuropharmacology, the compound has shown promise. Its derivatives were synthesized and evaluated as potential neuroleptics. The inhibitory effects on apomorphine-induced stereotyped behavior in rats indicate its potential in treating psychotic disorders. It exhibits significant antagonistic effects on dopamine receptors, suggesting its potential use as an antipsychotic agent (Iwanami et al., 1981), (Shibanoki et al., 1989).

Dermatology

In dermatology, the compound's metabolites have been explored for their properties. Research into benzophenone-3, a derivative, has provided insights into its absorption and metabolization following dermal administration. This research is crucial for understanding the compound's bioavailability and potential dermatological applications (Okereke et al., 1994).

Cardiovascular Research

Cardiovascular effects of this compound have also been noted. It demonstrated the ability to modulate cardiovascular dopamine receptors, indicating potential applications in the treatment of cardiovascular disorders influenced by dopamine pathways (Day & Blower, 1975).

Oncology

In the field of oncology, fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors. This research suggests applications in diagnosing and understanding the progression of certain types of cancer (Tu et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c1-17-10-4-5-18-11(10)12(16)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMNRJRUNKYASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-methoxythiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)